molecular formula C16H22N4O3 B1665127 Apaxifylline CAS No. 151581-23-6

Apaxifylline

Cat. No. B1665127
M. Wt: 318.37 g/mol
InChI Key: RUHGOZFOVBMWOO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apaxifylline is a selective Adenosine A1 antagonist.

Scientific Research Applications

  • Antibiotic Prophylaxis in Urology Departments (2013) : This paper discusses the use of antibiotic prophylaxis in preventing health care-associated urinary tract infections in urology departments, highlighting the differences in application across various countries and hospital types (Cek et al., 2013).

  • Impact of Antibiotic Prophylaxis on Dental Procedures (2019) : A systematic review evaluated the efficacy of antibiotic prophylaxis in reducing bacteremia and the risk of infective endocarditis after dental procedures (Lafaurie et al., 2019).

  • Adverse Reactions to Antibiotics for Endocarditis Prophylaxis (2015) : This study identified the incidence and nature of adverse reactions to amoxicillin and clindamycin used in preventing infective endocarditis (Thornhill et al., 2015).

  • Antioxidant Polymeric Prodrug Microparticles for Liver Failure (2014) : Research on developing therapeutic agents for oxidative stress-associated diseases like acute liver failure, using antioxidant and anti-inflammatory drugs (Ko et al., 2014).

  • Panax Notoginseng Saponins in Cardiovascular Treatment (2011) : Study on the protective effect of Panax Notoginseng Saponins on myocardial cells and its mechanism via the PI3K/Akt signaling pathway (Chen et al., 2011).

properties

CAS RN

151581-23-6

Product Name

Apaxifylline

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

8-[(1S)-3-oxocyclopentyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18)/t10-/m0/s1

InChI Key

RUHGOZFOVBMWOO-JTQLQIEISA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3CCC(=O)C3

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

((S)-(-)-8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione)
1H-Purine-2,6-dione, 3,7-dihydro-8-(3-oxocyclopentyl)-1,3-dipropyl-
BIIP 20
BIIP-20
KFM 19
KFM-19

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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